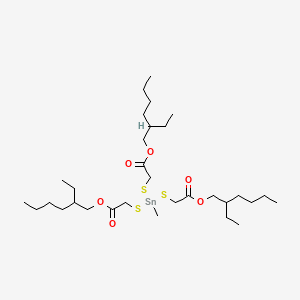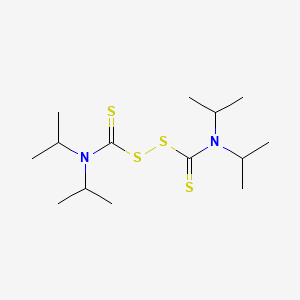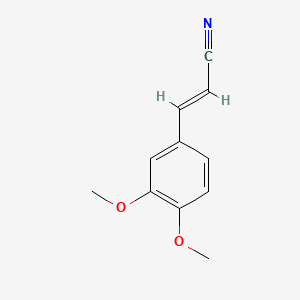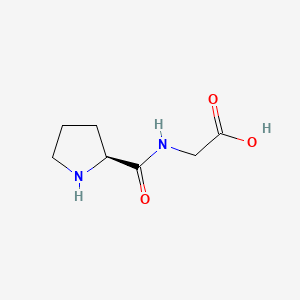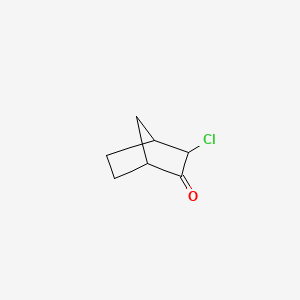
Dihydroethidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroethidium (Hydroethidine): is a fluorescent dye used extensively in scientific research. It is a chemically-reduced derivative of ethidium bromide and is known for its ability to permeate cell membranes and bind to nucleic acids. Upon binding, it emits fluorescence, making it a valuable tool for detecting reactive oxygen species (ROS) and assessing oxidative stress in biological systems.
Mechanism of Action
Target of Action
Dihydroethidium, also known as hydroethidine, is primarily used as a fluorescent probe for the detection of reactive oxygen species (ROS), specifically superoxide anions . Its primary targets are these superoxide anions generated within cells .
Mode of Action
This compound is a cell-permeable compound that exhibits blue fluorescence in the cytosol . When it interacts with superoxide anions, it undergoes oxidation to form 2-hydroxyethidium . This oxidized form of this compound intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red . This change in fluorescence is used to detect the presence and quantity of superoxide anions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the generation of superoxide anions, a type of ROS. These superoxide anions are produced in various cellular processes, including the mitochondrial electron transport chain . By detecting these superoxide anions, this compound can provide insights into the oxidative activities within cells .
Pharmacokinetics
It is known that this compound is cell-permeable, allowing it to enter cells freely Once inside the cell, it interacts with superoxide anions to produce a fluorescent signal
Result of Action
The primary result of this compound’s action is the generation of a fluorescent signal that indicates the presence of superoxide anions . This allows researchers to detect and quantify the level of oxidative activities within cells . It’s also used to analyze respiratory burst in phagocytes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is both light and air sensitive, and will oxidize to ethidium on storage unless kept under argon . Therefore, it should be stored and handled under specific conditions to maintain its stability and efficacy . Furthermore, the level of superoxide anions, and thus the effectiveness of this compound, can be influenced by various cellular and extracellular conditions, including the presence of certain enzymes and the overall redox state of the cell .
Biochemical Analysis
Biochemical Properties
Dihydroethidium interacts with superoxide, a type of ROS, in biochemical reactions . Upon oxidation by superoxide, this compound is converted into 2-hydroxyethidium . This specific interaction allows this compound to serve as a selective indicator of superoxide presence in cells .
Cellular Effects
This compound has significant effects on various types of cells. It is capable of permeating cell membranes and once inside the cell, it can undergo oxidation in the presence of superoxide . The oxidized this compound then intercalates into the cell’s DNA, causing a shift in fluorescence from blue to red . This change in fluorescence is often used to determine the level of superoxide anion in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with superoxide. Once this compound enters a cell, it is oxidized by superoxide to form 2-hydroxyethidium . This oxidized form of this compound can then intercalate into DNA, resulting in a bright red fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound provides a rapid and uniform labeling of cells within 30-40 minutes . It is sensitive to light and air, and will oxidize to ethidium unless stored properly .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the detection of superoxide. It undergoes oxidation in the presence of superoxide, a process that is part of the cellular response to oxidative stress .
Transport and Distribution
This compound is cell-permeable, allowing it to be transported across cell membranes . Once inside the cell, it is distributed throughout the cytoplasm until it undergoes oxidation and intercalates into the cell’s DNA .
Subcellular Localization
This compound is localized within the cytoplasm of living cells, displaying blue fluorescence . Upon oxidation to ethidium and subsequent intercalation into DNA, it is localized in the nucleus, exhibiting a bright red fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroethidium can be synthesized through the reduction of ethidium bromide using reducing agents such as sodium dithionite. The reaction typically occurs in an aqueous solution, and the conditions are carefully controlled to ensure the selective reduction of ethidium bromide to this compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Dihydroethidium primarily undergoes oxidation reactions. When it interacts with ROS, such as superoxide anions, it is oxidized to form ethidium, which is fluorescent.
Common Reagents and Conditions:
Superoxide Anion (O2•-): The primary oxidizing agent that converts this compound to ethidium.
Reaction Conditions: Typically carried out in biological systems or in vitro assays under physiological conditions.
Major Products Formed:
Ethidium: The oxidized form of this compound, which emits fluorescence upon binding to nucleic acids.
Scientific Research Applications
Dihydroethidium is widely used in various fields of scientific research:
Chemistry: Used as a probe to detect ROS and study oxidative stress mechanisms.
Biology: Employed to measure intracellular ROS levels in cells and tissues.
Medicine: Utilized in studies related to oxidative stress in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Applied in the development of antioxidant compounds and testing the efficacy of potential therapeutic agents.
Comparison with Similar Compounds
Dihydrorhodamine 123: Another ROS-sensitive dye used in biological research.
Hydroxylamine: A compound used in the detection of hydroxyl radicals.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
38483-26-0 |
|---|---|
Molecular Formula |
C21H21N3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-ethyl-6-phenyl-5,6-dihydrobenzo[h]isoquinoline-4,8-diamine |
InChI |
InChI=1S/C21H21N3/c1-2-15-20(13-6-4-3-5-7-13)17-10-14(22)8-9-16(17)18-11-24-12-19(23)21(15)18/h3-12,15,20H,2,22-23H2,1H3 |
InChI Key |
ZDWPSSBKIMIPMY-UHFFFAOYSA-N |
SMILES |
CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |
Canonical SMILES |
CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


